molecular formula C7H15NO B1661807 (3R)-3-ethoxypiperidine CAS No. 956429-50-8

(3R)-3-ethoxypiperidine

Cat. No.: B1661807
CAS No.: 956429-50-8
M. Wt: 129.20
InChI Key: RYNGVDXHFTWXDH-SSDOTTSWSA-N
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Description

(3R)-3-Ethoxypiperidine is a chiral piperidine derivative characterized by the presence of an ethoxy group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-ethoxypiperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Chiral Resolution: The racemic mixture of 3-ethoxypiperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group at the third position of the piperidine ring is replaced by an ethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce precursor compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Ethoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxy position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives.

Scientific Research Applications

(3R)-3-Ethoxypiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-ethoxypiperidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

    (3S)-3-Ethoxypiperidine: The enantiomer of (3R)-3-ethoxypiperidine, differing in its stereochemistry.

    3-Methoxypiperidine: A similar compound with a methoxy group instead of an ethoxy group.

    3-Hydroxypiperidine: Another related compound with a hydroxyl group at the third position.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGVDXHFTWXDH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308833
Record name Piperidine, 3-ethoxy-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956429-50-8
Record name Piperidine, 3-ethoxy-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956429-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-ethoxy-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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